N-(4-butylphenyl)-4-(diethylamino)benzamide
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Overview
Description
N-(4-butylphenyl)-4-(diethylamino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butyl group attached to a phenyl ring and a diethylamino group attached to another phenyl ring, both connected through an amide linkage. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-(diethylamino)benzamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-butylaniline and 4-(diethylamino)benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing larger quantities of reactants and solvents, with optimized reaction conditions to maximize yield and purity.
Automated Processes: Employing automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-(diethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-butylphenyl)-4-(diethylamino)benzamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: Used as a probe to study the interactions of benzamides with biological targets such as receptors and enzymes.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-(diethylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-4-(dimethylamino)benzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
N-(4-butylphenyl)-4-(methoxy)benzamide: Contains a methoxy group instead of a diethylamino group.
N-(4-butylphenyl)-4-(hydroxy)benzamide: Features a hydroxy group in place of the diethylamino group.
Uniqueness
N-(4-butylphenyl)-4-(diethylamino)benzamide is unique due to the presence of the diethylamino group, which can influence its pharmacological properties and interactions with biological targets. This structural feature may confer distinct advantages in terms of potency, selectivity, and metabolic stability compared to similar compounds.
Properties
Molecular Formula |
C21H28N2O |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-(diethylamino)benzamide |
InChI |
InChI=1S/C21H28N2O/c1-4-7-8-17-9-13-19(14-10-17)22-21(24)18-11-15-20(16-12-18)23(5-2)6-3/h9-16H,4-8H2,1-3H3,(H,22,24) |
InChI Key |
IVPMUWCHIRJHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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